Diethyl 2-{1-[3-(4-ethylphenoxy)phenyl]-2-nitroethyl}malonate
Overview
Description
Diethyl 2-{1-[3-(4-ethylphenoxy)phenyl]-2-nitroethyl}malonate is an organic compound with the molecular formula C23H27NO7 It is a complex molecule that features a malonate ester group, a nitro group, and an ethylphenoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-{1-[3-(4-ethylphenoxy)phenyl]-2-nitroethyl}malonate typically involves multi-step organic reactions. One common method includes the alkylation of diethyl malonate with a suitable halide, followed by nitration and subsequent etherification to introduce the ethylphenoxy group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-{1-[3-(4-ethylphenoxy)phenyl]-2-nitroethyl}malonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The ester groups can be hydrolyzed to carboxylic acids.
Substitution: The ethylphenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen gas with a palladium catalyst.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of amino derivatives.
Reduction: Formation of diethyl malonate derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Diethyl 2-{1-[3-(4-ethylphenoxy)phenyl]-2-nitroethyl}malonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Diethyl 2-{1-[3-(4-ethylphenoxy)phenyl]-2-nitroethyl}malonate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethylphenoxy group may also play a role in modulating the compound’s activity by affecting its binding affinity to target proteins.
Comparison with Similar Compounds
Similar Compounds
- Diethyl malonate
- Ethylphenoxyacetic acid
- Nitrobenzene derivatives
Comparison
Diethyl 2-{1-[3-(4-ethylphenoxy)phenyl]-2-nitroethyl}malonate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. Compared to diethyl malonate, it has additional aromatic and nitro functionalities that enhance its reactivity and potential applications. Ethylphenoxyacetic acid and nitrobenzene derivatives share some structural similarities but lack the malonate ester group, which is crucial for certain synthetic applications.
Properties
IUPAC Name |
diethyl 2-[1-[3-(4-ethylphenoxy)phenyl]-2-nitroethyl]propanedioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO7/c1-4-16-10-12-18(13-11-16)31-19-9-7-8-17(14-19)20(15-24(27)28)21(22(25)29-5-2)23(26)30-6-3/h7-14,20-21H,4-6,15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQCKMRTOVMVCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=CC=CC(=C2)C(C[N+](=O)[O-])C(C(=O)OCC)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701154980 | |
Record name | 1,3-Diethyl 2-[1-[3-(4-ethylphenoxy)phenyl]-2-nitroethyl]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701154980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866154-80-5 | |
Record name | 1,3-Diethyl 2-[1-[3-(4-ethylphenoxy)phenyl]-2-nitroethyl]propanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866154-80-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Diethyl 2-[1-[3-(4-ethylphenoxy)phenyl]-2-nitroethyl]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701154980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.